molecular formula C7H13O3P B13834684 2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide CAS No. 4335-89-1

2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide

Cat. No.: B13834684
CAS No.: 4335-89-1
M. Wt: 176.15 g/mol
InChI Key: KCKJPIBIGFUZAS-UHFFFAOYSA-N
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Description

2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide is a five-membered heterocyclic compound containing a phosphorus atom within an oxaphosphole ring. The molecule features a methoxy group at the 2-position and three methyl substituents at the 3,3,5-positions, contributing to steric hindrance and electronic modulation.

Properties

CAS No.

4335-89-1

Molecular Formula

C7H13O3P

Molecular Weight

176.15 g/mol

IUPAC Name

2-methoxy-3,3,5-trimethyl-1,2λ5-oxaphosphole 2-oxide

InChI

InChI=1S/C7H13O3P/c1-6-5-7(2,3)11(8,9-4)10-6/h5H,1-4H3

InChI Key

KCKJPIBIGFUZAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(P(=O)(O1)OC)(C)C

Origin of Product

United States

Preparation Methods

Intramolecular Transesterification (P–O Bond Formation)

Intramolecular transesterification is a common and efficient method to synthesize oxaphosphole 2-oxides. This involves the cyclization of hydroxy-substituted phosphonates or phosphinates under acidic or catalytic conditions to form the five-membered oxaphosphole ring.

  • For example, dialkyl 2-bromo-1-methylethylphosphonates react with trimethylsilyl but-3-ynyl ether under ultrasonic irradiation in tetrahydrofuran (THF) at 45–50 °C, followed by acid treatment, to yield hydroxyphosphonates. Subsequent intramolecular transesterification produces 2-methoxy-substituted oxaphosphole 2-oxides in yields up to 78% for dimethyl phosphonates.

  • The reaction conditions typically involve mild heating and sometimes ultrasonic irradiation to promote cyclization efficiently.

Alkylation and Ring-Closing Metathesis (RCM) (C–C Bond Formation)

Ring-closing metathesis (RCM) is a powerful synthetic strategy to form cyclic phosphorus heterocycles including oxaphospholes.

  • Alkylation of phosphonate precursors with allyl or bromoalkenyl reagents generates diallyl or bis(allyloxy)phosphoryl intermediates.

  • These intermediates undergo RCM catalyzed by Grubbs first-generation catalyst in dichloromethane (DCM) at reflux to form cyclic oxaphosphole 2-oxides in high yields (70–94%).

  • This method allows the construction of medium to large ring systems and can be tailored to introduce various substituents at the phosphorus or carbon atoms.

Palladium-Catalyzed Intramolecular Arylation (P–C Bond Formation)

Palladium-catalyzed intramolecular arylation is utilized for the synthesis of oxaphosphole derivatives via the formation of P–C bonds.

  • For example, 3-(2-bromophenyl)propyl alkylphosphinates undergo Pd-catalyzed cyclization in dry toluene with triethylamine at 100 °C to afford 3,4,5-trihydrobenzo[c]oxaphosphepine 1-oxides in moderate yields (39–45%).

  • This approach is valuable for constructing fused ring systems with aromatic substituents adjacent to the phosphorus heterocycle.

Conversion from Chloro-Oxaphospholene Precursors

The methoxy-substituted oxaphospholene can be prepared by nucleophilic substitution of the corresponding chloro-oxaphospholene with methanol or other alkoxy nucleophiles.

  • This method relies on the availability of the chloro-oxaphospholene intermediate, which upon reaction with methanol yields the 2-methoxy-oxaphosphole 2-oxide.

  • The substitution proceeds under mild conditions and offers a straightforward route to methoxy-substituted derivatives.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Intramolecular transesterification Dialkyl 2-bromo-1-methylethylphosphonates, TMS-alkyne, ultrasonic irradiation, acid treatment 64–78 Mild conditions, good yields, selective formation of 2-methoxy derivatives Requires specific phosphonate precursors
Alkylation + Ring-Closing Metathesis (RCM) Allyl bromides, Grubbs 1st gen catalyst, DCM reflux 70–94 High efficiency, versatile ring sizes, scalable Requires expensive catalysts, sensitive to functional groups
Palladium-catalyzed intramolecular arylation Pd catalyst, triethylamine, dry toluene, 100 °C 39–45 Enables fused aromatic ring systems Moderate yields, requires Pd catalyst
Nucleophilic substitution of chloro-oxaphospholene Chloro-oxaphospholene, methanol Not specified Direct substitution, straightforward Requires chloro precursor, limited scope

Mechanistic Insights and Research Findings

  • The phosphorus center in oxaphosphole 2-oxides adopts a trigonal bipyramidal geometry, with the methoxy group typically occupying an apical position, which stabilizes the ring structure.

  • The intramolecular transesterification proceeds via nucleophilic attack of the hydroxyl group on the phosphorus, forming a pentacoordinated intermediate that collapses to the cyclic oxaphosphole 2-oxide.

  • RCM reactions form the cyclic structure by closing the carbon chain tethered to phosphorus, often facilitated by ruthenium catalysts that tolerate various functional groups.

  • Palladium-catalyzed arylation involves oxidative addition of the aryl bromide to Pd(0), intramolecular coordination to phosphorus, and reductive elimination to form the P–C bond, yielding the heterocyclic ring.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxaphosphole ring to other phosphorus-containing structures.

    Substitution: The methoxy and trimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide involves its interaction with molecular targets through the oxaphosphole ring. The phosphorus atom can form bonds with various substrates, facilitating catalytic processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide
  • Key Differences : The chloro-substituted analog replaces the methoxy group with a chlorine atom at the 2-position.
  • Reactivity : The chlorine atom acts as a superior leaving group compared to methoxy, enabling efficient nucleophilic substitution with Grignard reagents to yield dialkyl(diaryl)phosphine oxides .
  • Synthetic Utility : This compound serves as a versatile precursor in phosphorus chemistry, whereas the methoxy variant may require harsher conditions or alternative strategies for functionalization.
2-Methoxy-3,5-dimethylene-1,2-oxaphosphepane 2-oxide
  • Key Differences : This seven-membered oxaphosphepane lacks methyl substituents but incorporates dimethylene groups at the 3,5-positions.
  • Synthetic Pathways : Synthesized via intramolecular transesterification of dimethyl phosphonate, yielding a single product (78% yield). In contrast, diethyl phosphonate generates a mixture of seven- and eight-membered rings, highlighting the steric and electronic influence of alkoxy groups on cyclization .

Ring Size and Stability

  • Five-Membered vs. Seven-Membered Rings : The target compound’s five-membered ring benefits from reduced ring strain compared to larger oxaphosphepanes. However, larger rings (e.g., 1,2-oxaphosphepane) exhibit distinct conformational flexibility, influencing their reactivity in annulation or transesterification reactions .

Substituent Effects on Reactivity

  • Methoxy vs. Ethoxy Groups : Methoxy-substituted derivatives (e.g., 71a in ) favor single-product formation during cyclization, while ethoxy analogs (71b and 72b) produce mixtures due to increased steric bulk and altered electronic effects .

Data Table: Comparative Properties of Selected Oxaphosphole Derivatives

Compound Name Substituents (Position) Ring Size Key Reactivity/Application Yield/Selectivity
2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide 2-OCH₃, 3,3,5-CH₃ 5-membered Potential precursor for phosphine oxides Not explicitly reported
2-Chloro-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide 2-Cl, 3,3,5-CH₃ 5-membered High-yield precursor for Grignard reactions >85% in target syntheses
2-Methoxy-3,5-dimethylene-1,2-oxaphosphepane 2-oxide 2-OCH₃, 3,5-CH₂CH₂ 7-membered Single-product cyclization from dimethyl phosphonate 78% yield
2-Ethoxy-3,5-dimethylene-1,2-oxaphosphepane 2-oxide 2-OCH₂CH₃, 3,5-CH₂CH₂ 7-membered Mixture formation with diethyl phosphonate 64% total yield (85:15 ratio)

Key Research Findings

  • Synthetic Pathways : Methoxy-substituted oxaphospholes are synthesized via transesterification or cyclization, with yields influenced by alkoxy group steric effects .
  • Functionalization Potential: Chloro-substituted analogs demonstrate broader utility in nucleophilic substitutions, whereas methoxy derivatives may require tailored strategies for further modification .
  • Steric and Electronic Modulation : Methyl and alkoxy substituents critically impact reaction pathways, product distribution, and stability across oxaphosphole derivatives .

Biological Activity

2-Methoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole 2-oxide is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula: C₉H₁₃O₃P
  • Molecular Weight: 186.18 g/mol
  • CAS Registry Number: 1368893-37-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and antioxidant.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from relevant research:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast Cancer)3.1Induction of apoptosis
HCT116 (Colon Cancer)5.3Inhibition of cell cycle progression
HEK293 (Kidney)4.8Modulation of oxidative stress pathways

The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways that regulate cell survival and death. For instance, it has been shown to activate caspases and increase the expression of pro-apoptotic factors.

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated notable antioxidant activity. This activity was assessed using various assays:

Assay Type Result Standard Comparison
DPPH ScavengingIC₅₀ = 12 µMBHT (Butylated Hydroxytoluene)
FRAP (Ferric Reducing Ability)Strong reducing power observedHigher than BHT

The antioxidant capacity is crucial for protecting cells from oxidative damage, which is often implicated in cancer progression.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on MCF-7 Cells:
    • Researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways.
  • HCT116 Cells and Oxidative Stress:
    • A study investigated the effects of this compound on HCT116 cells subjected to oxidative stress. Results indicated that it significantly reduced the formation of reactive oxygen species (ROS) and enhanced cell survival compared to untreated controls.

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